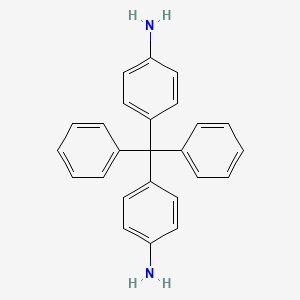

4,4'-(diphenylmethylene)dianiline

Description

4,4'-(Diphenylmethylene)dianiline (MDA), also known as 4,4'-methylenedianiline or DDM, is a primary aromatic diamine with the molecular formula C₁₃H₁₄N₂. Structurally, it consists of two aniline groups connected by a methylene (–CH₂–) bridge at the para positions (Fig. 1) . MDA is a key industrial chemical used as a curing agent for epoxy resins, a precursor for polyurethane foams, and a corrosion inhibitor . However, it is classified as a suspected human carcinogen and hepatotoxin, with documented toxicity in liver injury models .

Properties

IUPAC Name |

4-[(4-aminophenyl)-diphenylmethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18H,26-27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEZMGTXDZCARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Introduction to 4,4'-(Diphenylmethylene)dianiline

This compound (commonly referred to as MDA) is an organic compound with significant industrial relevance. Its chemical formula is , and it is primarily recognized as a precursor in the synthesis of polyurethanes and other polymeric materials. The compound is produced through the reaction of formaldehyde with aniline in an acidic environment, which allows for its widespread application in various industries.

Polymer Production

MDA is extensively utilized in the production of polyurethanes, specifically as a precursor to methylene diphenyl diisocyanate (MDI). MDI is crucial for manufacturing:

- Polyurethane foams : Used in insulation, furniture, and automotive applications.

- Adhesives and coatings : Providing strong bonding properties and durability.

- High-performance polymers : Such as polyimides and polyamides, which are essential in electronics and aerospace industries.

Epoxy Resins

In addition to polyurethanes, MDA serves as a hardener in epoxy resin formulations. These resins are known for their excellent mechanical properties and resistance to environmental degradation, making them suitable for:

- Construction materials : Such as flooring and structural components.

- Electrical applications : Providing insulation and protection for electronic components.

Metal Coordination Complexes

MDA can act as a bidentate ligand, forming coordination complexes with various metals. This property is leveraged in:

- Catalysis : Enhancing reaction rates in chemical processes.

- Material science : Developing new materials with specific properties for advanced applications.

Toxicological Considerations

Due to its classification as a potential carcinogen by the International Agency for Research on Cancer (IARC), the use of MDA is regulated. Safety protocols are essential when handling this compound to mitigate exposure risks.

Case Study 1: Polyurethane Foam Production

A detailed examination of MDA's role in producing polyurethane foams reveals its effectiveness in enhancing foam stability and durability. The study indicates that variations in MDA concentration can significantly affect the physical properties of the resulting foam, such as density and thermal resistance.

| Property | Low MDA Concentration | High MDA Concentration |

|---|---|---|

| Density | 30 kg/m³ | 50 kg/m³ |

| Thermal Resistance | 0.25 W/m·K | 0.15 W/m·K |

Case Study 2: Epoxy Resin Applications

Research on epoxy resins incorporating MDA demonstrates improved adhesion properties compared to traditional hardeners. The findings suggest that MDA-based epoxy resins exhibit better performance in harsh environmental conditions, making them suitable for outdoor applications.

| Test Condition | Standard Hardener | MDA-Based Hardener |

|---|---|---|

| Adhesion Strength (MPa) | 5.0 | 7.5 |

| UV Resistance | Moderate | High |

Comparison with Similar Compounds

4,4′-Ethylene Dianiline (EDA)

- Structure : Replaces the methylene bridge with an ethylene (–CH₂–CH₂–) group .

- Applications : Used in phosphorus-based epoxy resins (e.g., hexaglycidyl tris(p-ethylene dianiline) phosphoric triamide) for anticorrosive coatings .

- EDA-based resins exhibit superior electrochemical impedance in corrosion protection .

2,2′-Methylene Dianiline (2,2′-MDA)

Tetraglycidyl Methylene Dianiline (TGMDA)

- Structure : MDA functionalized with four glycidyl ether groups (Fig. 1) .

- Applications : High-performance aerospace epoxy resins (e.g., RTM6) for extreme dynamic loading .

- Key Differences : Glycidylation enhances cross-linking density, resulting in higher glass transition temperatures (Tg > 250°C) and mechanical strength compared to MDA-cured epoxies .

4,4′-Oxydianiline (ODA)

- Structure : Oxygen (–O–) bridge instead of methylene .

- Applications : Polyimides, sulfonated proton exchange membranes, and gas separation films .

- Key Differences : The ether linkage improves solubility in polar solvents and flexibility, making ODA-based polyimides more processable than MDA-derived polymers. ODA also exhibits lower toxicity .

4,4′-(9-Fluorenylidene)dianiline (BAFL)

- Structure : Bulky fluorenylidene group replacing the methylene bridge .

- Applications : High-thermal-stability polyimides and phenylethynyl-endcapped oligoimides .

- Key Differences : The rigid fluorenylidene group increases interchain spacing, enhancing gas permeability (e.g., CO₂/N₂ selectivity > 30) and thermal stability (decomposition temperatures > 500°C) .

Comparative Data Table

Research Findings

Q & A

Q. Table 1: Biomonitoring Methods for MDA

| Matrix | Method | Key Steps | Detection Limit | Reference |

|---|---|---|---|---|

| Urine | GC-MS | Hydrolysis, extraction, derivatization | 1 µg/L | |

| Plasma | HPLC | Solid-phase extraction, hydrolysis | 5 µg/L |

Which analytical techniques are most effective for quantifying MDA in environmental and biological samples?

Basic

High-performance liquid chromatography (HPLC) and GC-MS are preferred for MDA quantification. For polyurethane extracts, precolumn derivatization with dansyl chloride improves HPLC sensitivity, achieving limits of 3–5 ppb . In environmental samples, use solid-phase extraction (SPE) followed by GC-MS to account for matrix interference. For biological fluids, include enzymatic hydrolysis to release bound metabolites .

How does MDA influence the curing kinetics and mechanical properties of epoxy resins?

Advanced

MDA acts as a curing agent in epoxy systems, forming crosslinked networks via amine-epoxide reactions. Kinetic studies using differential scanning calorimetry (DSC) show a two-stage curing process: an initial exothermic reaction (activation energy ~60 kJ/mol) followed by diffusion-controlled vitrification. The degree of conversion and glass transition temperature (Tg) depend on the MDA-to-epoxide ratio. For diglycidyl ether of bisphenol A (DGEBA), a 1:1 stoichiometry yields Tg ~150°C and tensile strength ~80 MPa .

Q. Table 2: Curing Parameters for DGEBA-MDA Systems

| Curing Temp (°C) | Activation Energy (kJ/mol) | Tg (°C) | Gel Time (min) |

|---|---|---|---|

| 80 | 58 | 142 | 45 |

| 120 | 63 | 156 | 20 |

What molecular features of MDA determine its performance in polymer applications?

Advanced

MDA’s rigid diphenylmethane structure enhances thermal stability and mechanical strength in polymers. In polyimides, MDA-based systems exhibit higher Tg (~250°C) and Young’s modulus (3.2 GPa) compared to flexible diamines. Copolymerization with fluorenylidene diamines increases dielectric constants (ε = 3.5–4.2) due to reduced free volume . Computational models (DFT/B3LYP) correlate MDA’s high HOMO energy (-5.2 eV) with corrosion inhibition efficiency (85–90% in sulfuric acid) via electron donation to metal surfaces .

How does MDA interact with environmental systems, and what are its degradation pathways?

Advanced

MDA exhibits complex environmental behavior. It inhibits nitrification in soil at concentrations >10 mg/L by disrupting ammonia monooxygenase enzymes . Hydrolysis in aqueous environments is slow (half-life >30 days), but UV irradiation accelerates degradation via C-N bond cleavage. In polyurethanes, prolonged autoclaving (>121°C, 1 hr) releases trace MDA (3–5 ppb) due to ester bond hydrolysis .

How can conflicting data on MDA’s toxicity mechanisms be resolved?

Advanced

Discrepancies in toxicity outcomes arise from exposure routes and metabolic variability. Dermal absorption (common in occupational settings) leads to hepatic necrosis via cytochrome P450-mediated formation of reactive quinoneimines . In contrast, oral exposure primarily causes cholestasis. Use in vitro hepatocyte models coupled with LC-MS/MS metabolomics to identify pathway-specific biomarkers (e.g., glutathione adducts) .

What computational approaches predict MDA’s reactivity in corrosion inhibition?

Advanced

Density functional theory (DFT) calculations reveal that MDA’s inhibition efficiency (92% in 1 M H2SO4) correlates with high HOMO energy (-5.1 eV), low energy gap (ΔE = 2.3 eV), and high dipole moment (μ = 4.8 D), favoring adsorption on mild steel . Molecular dynamics simulations show planar adsorption configurations reduce corrosion current density (~2 µA/cm²) .

What data gaps exist in MDA’s physical-chemical properties?

Advanced

While vapor pressure (3.2 × 10⁻⁶ Pa) and Henry’s law constant (1.7 × 10⁻⁹ atm·m³/mol) are estimated, experimental validation is needed . Research priorities include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.